molecular formula C7H13BrO2 B8457901 5-Bromo-3,3-dimethylpentanoic Acid CAS No. 69120-98-5

5-Bromo-3,3-dimethylpentanoic Acid

Cat. No. B8457901
CAS RN: 69120-98-5
M. Wt: 209.08 g/mol
InChI Key: QFNHAKVAKHAPNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05637718

Procedure details

A stream of dry hydrogen bromide gas (made from 83.3 m) of tetralin and 71 ml of bromine) was bubbled through a stirred solution of 3,3-dimethylpent-4-enoic acid (80 g, 0.625 mol) in dry light petroleum b.p. 40°-60° C. (940 ml) together with benzoyl peroxide (6.4 g, 0.025 mol) until it was saturated (about 2 hours) whilst the reaction mixture was maintained at the temperature between 10°-20° C. by occasional cooling. After completion of the reaction, the mixture was cooled down to -10° C. and the solid product was collected (near quantitative yield). The product was sufficiently pure by NMR spectroscopy to be used directly in the next step synthesis. However, a pure product was obtained after recrystallised from light petroleum spirit m.p. 53°-55° C. 1H NMR δ3.43 (2H, t), 2.27 (2H, s), 2.10 (2H, t), and 1.08 (6H, s).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
71 mL
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
6.4 g
Type
reactant
Reaction Step One
[Compound]
Name
light petroleum
Quantity
940 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[BrH:1].C1C2C(=CC=CC=2)CCC1.BrBr.[CH3:14][C:15]([CH3:22])([CH:20]=[CH2:21])[CH2:16][C:17]([OH:19])=[O:18].C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>>[Br:1][CH2:21][CH2:20][C:15]([CH3:22])([CH3:14])[CH2:16][C:17]([OH:19])=[O:18]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCCC2=CC=CC=C12
Name
Quantity
71 mL
Type
reactant
Smiles
BrBr
Name
Quantity
80 g
Type
reactant
Smiles
CC(CC(=O)O)(C=C)C
Name
Quantity
6.4 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Name
light petroleum
Quantity
940 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(about 2 hours)
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
was maintained at the temperature between 10°-20° C. by occasional cooling
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CUSTOM
Type
CUSTOM
Details
the solid product was collected (near quantitative yield)
CUSTOM
Type
CUSTOM
Details
to be used directly in the next step synthesis
CUSTOM
Type
CUSTOM
Details
However, a pure product was obtained
CUSTOM
Type
CUSTOM
Details
after recrystallised from light petroleum spirit m.p. 53°-55° C

Outcomes

Product
Name
Type
Smiles
BrCCC(CC(=O)O)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.